2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-20-14-8-4-12(5-9-14)17-15(18)10-19-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHZNTXZDFRUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide typically involves the reaction of 4-fluorophenol with 4-(methylthio)aniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties, particularly against prostate cancer cell lines. For instance, derivatives of phenylacetamide have been synthesized and evaluated for their cytotoxic effects. In studies, certain derivatives exhibited IC50 values indicating significant potency against cancer cells, with some compounds outperforming established drugs like imatinib . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing anticancer efficacy.
Mechanism of Action
The biological activity of 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide is believed to involve interactions with cellular targets that modulate pathways related to cell proliferation and apoptosis. The fluorophenoxy group may engage with hydrophobic regions in proteins, while the methylthio group is thought to facilitate hydrogen bonding interactions, potentially affecting enzyme activity and receptor modulation.
Anticonvulsant Properties
Research has also focused on the anticonvulsant activity of similar phenylacetamide derivatives. Some studies have reported that these compounds exhibit protective effects in animal models of epilepsy, specifically through the maximal electroshock (MES) test and subcutaneous pentylenetetrazole tests. The results indicated that specific derivatives could provide neuroprotective effects without significant toxicity, making them candidates for further development as antiepileptic drugs .
Antitubercular Activity
The compound’s potential as an antitubercular agent has been explored through the synthesis of related derivatives that demonstrated activity against Mycobacterium tuberculosis. In vitro assessments revealed that some derivatives had minimum inhibitory concentrations (MICs) in the low microgram range, suggesting effectiveness against both drug-sensitive and resistant strains of tuberculosis . This highlights the compound's versatility and potential as a lead structure for developing new antitubercular therapies.
Chemical Synthesis and Applications
Building Block for Complex Molecules
In synthetic chemistry, 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide serves as a valuable building block for creating more complex organic compounds. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions, which can lead to the development of novel materials with tailored properties.
Biological Probes
The compound is being investigated as a biochemical probe to study enzyme interactions and cellular mechanisms. Its ability to selectively bind to specific targets makes it a candidate for further exploration in biological assays aimed at understanding disease mechanisms and drug action pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the methylthio group can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The methylthio group (-SMe) in the target compound is a moderate electron donor, while the 4-fluorophenoxy group is electron-withdrawing. This contrasts with similar acetamides:
- Nitro groups (-NO₂): In 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (), the nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions but reducing solubility.
- Trifluoromethyl (-CF₃): Compound B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide) exhibits enhanced lipophilicity and metabolic stability due to -CF₃ .
- Sulfonyl (-SO₂): N-(4-(Morpholinosulfonyl)phenyl) derivatives () show improved solubility in polar solvents due to the sulfonyl group’s polarity.
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
Limited melting point (mp) data are available for the target compound, but analogs suggest trends:
- N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k, ) melts at 198–200°C, reflecting sulfonyl group stability.
- Compound 54 (: phenylsulfonyl derivative) has a high mp (204–206°C), typical for sulfonamides due to hydrogen bonding .
The target compound’s methylthio group likely lowers mp compared to sulfonyl analogs, as -SMe is less polar.
Biological Activity
2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound features a fluorophenoxy group and a methylthio-substituted phenyl group , contributing to its unique biological interactions. The presence of these functional groups enhances its ability to engage with specific molecular targets.
The mechanism of action for 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide involves interactions with proteins through hydrophobic and polar interactions. The fluorophenoxy moiety likely interacts with hydrophobic pockets in target proteins, while the methylthio group can participate in hydrogen bonding or van der Waals interactions. This dual interaction profile may modulate the activity of enzymes or receptors, leading to observed biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC3 (Prostate Carcinoma) | 52 | |
| MCF-7 (Breast Cancer) | 100 | |
| L363 (Multiple Myeloma) | Not specified |
The compound demonstrated a higher cytotoxic effect compared to some reference drugs, indicating its potential as a lead compound for further development.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been investigated for anti-inflammatory effects. Its structural components suggest it may inhibit pathways involved in inflammation, although specific studies quantifying this effect are still needed.
Study 1: Anticancer Efficacy
In a recent study, derivatives of similar compounds were evaluated for their anticancer activity using an MTS assay. The results showed that the synthesized derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values lower than standard treatments . This suggests that structural modifications can enhance the therapeutic potential of phenylacetamide derivatives.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study on related compounds indicated that substituents on the phenyl rings significantly influence biological activity. For instance, modifications in the methylthio group led to variations in potency against different cancer types . Such studies are crucial for optimizing the efficacy of new drug candidates derived from this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
